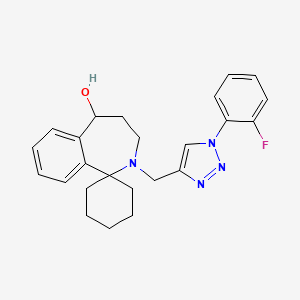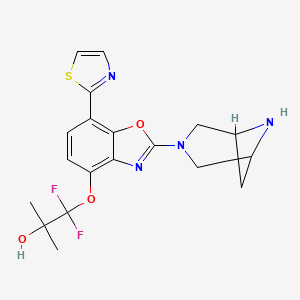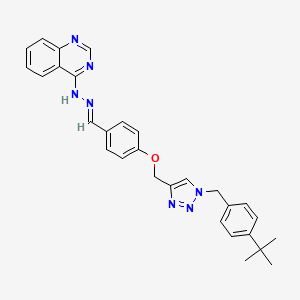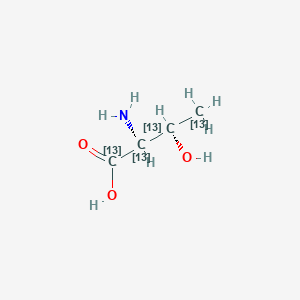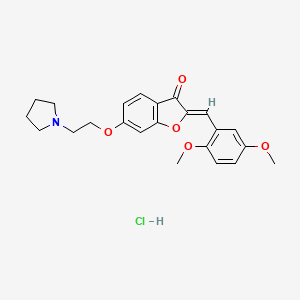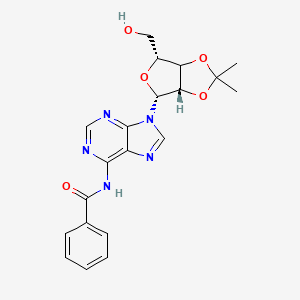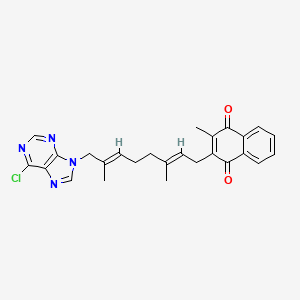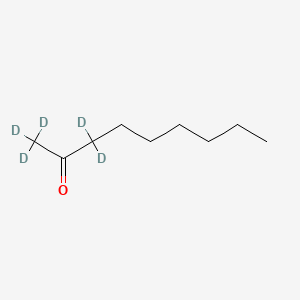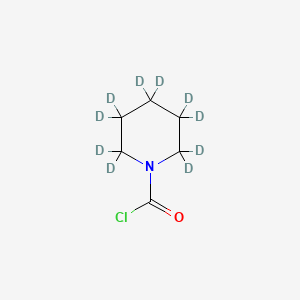
Hcv-IN-44
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hcv-IN-44 is a compound known for its inhibitory effects on the hepatitis C virus (HCV) NS5B protein, which is crucial for the replication of the virus . This compound has garnered significant attention in the field of antiviral research due to its potential to effectively inhibit the replication of HCV, making it a promising candidate for the treatment of HCV infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-44 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the compound in its pure form. The use of advanced technologies and equipment in industrial settings helps in achieving efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
Hcv-IN-44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties.
Applications De Recherche Scientifique
Hcv-IN-44 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and modification of antiviral agents.
Biology: Researchers use this compound to study the mechanisms of HCV replication and to develop new therapeutic strategies.
Medicine: this compound is investigated for its potential use in the treatment of HCV infections, offering a promising approach to combat the virus.
Industry: The compound is utilized in the development of antiviral drugs and in the pharmaceutical industry for the production of HCV inhibitors
Mécanisme D'action
Hcv-IN-44 exerts its effects by inhibiting the HCV NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication. By binding to the NS5B protein, this compound disrupts the replication process, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved include the inhibition of the polymerase activity of NS5B, leading to the suppression of viral RNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Hcv-IN-44 include other HCV NS5B inhibitors such as sofosbuvir, dasabuvir, and beclabuvir. These compounds also target the NS5B protein and inhibit viral replication .
Uniqueness of this compound
This compound stands out due to its unique chemical structure and high potency in inhibiting the NS5B protein. Compared to other similar compounds, this compound has shown promising results in preclinical studies, indicating its potential as a highly effective antiviral agent .
Propriétés
Formule moléculaire |
C24H26FN3O5S |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
N-[4-[(E)-2-[5-tert-butyl-3-(2,4-dioxopyrimidin-1-yl)-2-fluoro-6-methoxyphenyl]ethenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26FN3O5S/c1-24(2,3)18-14-19(28-13-12-20(29)26-23(28)30)21(25)17(22(18)33-4)11-8-15-6-9-16(10-7-15)27-34(5,31)32/h6-14,27H,1-5H3,(H,26,29,30)/b11-8+ |
Clé InChI |
NZCYILYJNUXHBZ-DHZHZOJOSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=C(C(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
